Polyvalent Cation Interaction: Avatrombopag vs. Eltrombopag
Avatrombopag does not chelate polyvalent cations, allowing it to be administered with food and without meal composition restrictions [1]. In contrast, eltrombopag acts as a chelating agent, requiring administration two hours prior to or four hours after meals containing polyvalent cations such as calcium, iron, or magnesium to avoid clinically relevant reductions in systemic exposure and efficacy [2].
| Evidence Dimension | Requirement for fasting or dietary restriction due to polyvalent cation chelation |
|---|---|
| Target Compound Data | None; can be taken with food, no specific dietary restrictions. |
| Comparator Or Baseline | Eltrombopag: Yes; requires administration 2 hours before or 4 hours after meals containing polyvalent cations. |
| Quantified Difference | Qualitative difference in administration convenience and risk of reduced exposure. |
| Conditions | FDA-approved product labeling and clinical pharmacokinetic studies [1][2]. |
Why This Matters
For clinical and research applications, avatrombopag's lack of cation interaction simplifies dosing, improves patient adherence, and eliminates a potential source of pharmacokinetic variability that could compromise study outcomes or therapeutic efficacy.
- [1] Dova Pharmaceuticals, a Sobi company. Additional analyses from phase 3 study with Doptelet (avatrombopag) for the treatment of chronic immune thrombocytopenia. Press Release. 2019 Dec 9. View Source
- [2] Jurczak W, et al. Efficacy Analyses from the Immune Thrombocytopenia (ITP) Clinical Development Program for Avatrombopag: Comparisons with Placebo and Eltrombopag. Blood. 2020;136(Supplement 1):23–24. View Source
